molecular formula C16H14ClNO3 B11492206 6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11492206
M. Wt: 303.74 g/mol
InChI Key: IMNHTVJXCHDEJL-UHFFFAOYSA-N
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Description

6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazine ring fused with a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) in a suitable solvent like acetone . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazine compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-(2-phenoxyethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of a chloro-substituted benzoxazine ring and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

6-chloro-4-(2-phenoxyethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H14ClNO3/c17-12-6-7-15-14(10-12)18(16(19)11-21-15)8-9-20-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2

InChI Key

IMNHTVJXCHDEJL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCOC3=CC=CC=C3

Origin of Product

United States

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